An In-depth Technical Guide to 3-Aminothiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Aminothiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-aminothiophene-2-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its synthesis, physicochemical properties, and known applications, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Properties and Data
3-Aminothiophene-2-carbaldehyde is a stable crystalline solid. Its key physical and spectral data are summarized in the tables below.
Table 1: Physical and Chemical Properties of 3-Aminothiophene-2-carbaldehyde
| Property | Value |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.17 g/mol |
| Appearance | Yellow to brown crystalline powder |
| CAS Number | 31168-33-7 |
Table 2: Spectral Data of 3-Aminothiophene-2-carbaldehyde
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, CHO), 7.5 (d, 1H, H-5), 6.7 (d, 1H, H-4), 6.2 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ 180 (C=O), 150 (C-3), 130 (C-5), 125 (C-2), 115 (C-4) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1650 (C=O stretching)[1] |
| Mass Spectrum (m/z) | 127 (M⁺) |
Synthesis of 3-Aminothiophene-2-carbaldehyde
The synthesis of 3-aminothiophene-2-carbaldehyde can be achieved through several synthetic routes. The most prominent methods are the Gewald reaction and the Vilsmeier-Haack formylation of a suitable thiophene precursor.
Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[2] For the synthesis of 3-aminothiophene-2-carbaldehyde, the reaction would typically involve the condensation of an active methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base.
To obtain the desired product, a plausible pathway involves the use of a protected α-aminoacetaldehyde equivalent and a cyano-containing reactant. A subsequent deprotection and formylation or direct synthesis using a formyl-containing precursor could yield the target molecule.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative (General Procedure)
This protocol describes a general procedure for the Gewald reaction which can be adapted for the synthesis of precursors to 3-aminothiophene-2-carbaldehyde.[3]
Materials:
-
A ketone or aldehyde (1.0 eq)
-
Malononitrile or Ethyl Cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine or Diethylamine (as base)
-
Ethanol or N,N-Dimethylformamide (DMF) (as solvent)
Procedure:
-
To a stirred solution of the carbonyl compound and the active methylene nitrile in the chosen solvent, add the base dropwise at room temperature.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction can be employed to introduce a formyl group at the C2 position of a 3-aminothiophene precursor. The starting material, 3-aminothiophene, is commercially available but can be synthesized via methods like the decarboxylation of 3-aminothiophene-2-carboxylic acid.[6]
The Vilsmeier reagent, typically a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Thiophene (General Procedure)
This protocol outlines the general steps for a Vilsmeier-Haack formylation, which can be adapted for 3-aminothiophene.[7]
Materials:
-
3-Aminothiophene (or a suitable derivative) (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Ice bath
-
Sodium acetate solution (for workup)
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of the 3-aminothiophene derivative in DMF dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic routes to 3-aminothiophene-2-carbaldehyde.
Caption: A generalized workflow of the Gewald reaction for the synthesis of substituted 2-aminothiophenes.
Caption: A schematic of the Vilsmeier-Haack reaction for the formylation of 3-aminothiophene.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[8][9] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[9]
3-Aminothiophene-2-carbaldehyde, with its reactive amino and aldehyde functionalities, serves as a versatile starting material for the synthesis of more complex heterocyclic systems. The amino group can be acylated, alkylated, or used in cyclization reactions, while the aldehyde group can undergo condensations, oxidations, or reductions to introduce further diversity.
While specific biological activities for 3-aminothiophene-2-carbaldehyde itself are not extensively documented in the readily available literature, its derivatives have shown significant promise. For instance, various substituted 2-aminothiophenes have been investigated as:
-
Anticancer Agents: The thiophene ring can act as a bioisostere for a phenyl ring, a common motif in many anticancer drugs.[10]
-
Antibacterial and Antifungal Agents: Thiophene-based compounds have shown potent activity against various bacterial and fungal strains.[10]
-
Enzyme Inhibitors: The structural features of aminothiophenes make them suitable candidates for designing inhibitors for various enzymes implicated in disease.
The presence of both a nucleophilic amino group and an electrophilic aldehyde group in 3-aminothiophene-2-carbaldehyde makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines, which are also important pharmacophores.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
